5-Chloro-3-hydrazinylpyridazine
Description
Significance of Pyridazine (B1198779) Scaffolds in Heterocyclic Chemistry and Drug Discovery
The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry. rawdatalibrary.netnih.gov Its unique electronic properties and ability to act as a versatile pharmacophore have led to its incorporation into a wide array of biologically active molecules. Pyridazine derivatives have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for drug development. rmit.edu.vn
Researchers have extensively utilized the pyridazine framework to design and synthesize novel compounds with therapeutic potential. nih.gov The structural features of pyridazines allow for modulation of physicochemical properties, which can improve the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates. nih.gov Consequently, the pyridazine moiety is a key component in the development of agents targeting a variety of diseases. rawdatalibrary.netnih.gov
Overview of Chloro-Hydrazinylpyridazine Derivatives as Research Subjects
Among the various classes of pyridazine derivatives, chloro-hydrazinylpyridazines represent an important group of chemical intermediates. The presence of both a reactive chlorine atom and a hydrazinyl group provides multiple sites for chemical modification, making these compounds valuable building blocks for the synthesis of more complex molecules.
One of the most researched compounds in this family is 3-Chloro-6-hydrazinylpyridazine. It is important to note that due to the symmetry and numbering conventions of the pyridazine ring, "5-Chloro-3-hydrazinylpyridazine" is an alternative but less common name for the same chemical entity, 3-Chloro-6-hydrazinylpyridazine. This compound serves as a key precursor in the synthesis of a variety of heterocyclic systems through reactions involving its hydrazine (B178648) moiety.
| Identifier | Value |
|---|---|
| Synonyms | This compound, (6-Chloropyridazin-3-yl)hydrazine |
| Molecular Formula | C4H5ClN4 ontosight.ai |
| Molecular Weight | 144.56 g/mol sigmaaldrich.com |
| CAS Number | 17284-97-8 sigmaaldrich.com |
| Physical Form | Solid sigmaaldrich.com |
| Melting Point | 137-141 °C sigmaaldrich.com |
Scope and Academic Relevance of 3-Chloro-6-hydrazinylpyridazine Research
The academic and industrial interest in 3-Chloro-6-hydrazinylpyridazine stems primarily from its utility as a versatile synthetic intermediate. ontosight.ai Its bifunctional nature allows for a range of chemical transformations. The hydrazine group can readily react with aldehydes, ketones, and carboxylic acid derivatives to form hydrazones, pyrazoles, and other heterocyclic structures. The chlorine atom, being on an electron-deficient pyridazine ring, is susceptible to nucleophilic substitution, enabling the introduction of various functional groups.
Research has explored the use of 3-Chloro-6-hydrazinylpyridazine in the creation of novel compounds with potential biological activities. ontosight.ai Its derivatives are investigated for their effects on different enzyme systems, highlighting the compound's role in the early stages of drug discovery and development. ontosight.ai The accessibility and reactivity of 3-Chloro-6-hydrazinylpyridazine ensure its continued relevance as a foundational molecule in the synthesis of new chemical entities for scientific investigation.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H5ClN4 |
|---|---|
Molecular Weight |
144.56 g/mol |
IUPAC Name |
(5-chloropyridazin-3-yl)hydrazine |
InChI |
InChI=1S/C4H5ClN4/c5-3-1-4(8-6)9-7-2-3/h1-2H,6H2,(H,8,9) |
InChI Key |
LCXAETCUHXNRDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN=C1NN)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 3 Chloro 6 Hydrazinylpyridazine
Established Synthetic Routes to 3-Chloro-6-hydrazinylpyridazine
The traditional synthesis of 3-chloro-6-hydrazinylpyridazine primarily relies on well-established reactions involving nucleophilic substitution on a pyridazine (B1198779) core. These methods are widely documented and form the basis for many laboratory-scale preparations.
Nucleophilic Aromatic Substitution Reactions in Pyridazine Synthesis
Nucleophilic aromatic substitution (SNAr) is a fundamental class of reactions for functionalizing aromatic rings, particularly those containing electron-withdrawing groups or heteroatoms like nitrogen. gcwgandhinagar.comyoutube.com In the context of pyridazine chemistry, the nitrogen atoms in the ring lower the energy of the lowest unoccupied molecular orbital (LUMO), making the ring more susceptible to attack by nucleophiles. gcwgandhinagar.com This is especially true at the positions ortho and para to the nitrogen atoms (positions 3 and 6 in pyridazine).
The presence of a good leaving group, such as a halogen, at these activated positions facilitates the substitution reaction. The general mechanism involves the attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent departure of the leaving group restores the aromaticity of the ring, yielding the substituted product.
Reactions of Halogenated Pyridazine Precursors with Hydrazine (B178648) Hydrate (B1144303)
A common and direct method for the synthesis of 3-chloro-6-hydrazinylpyridazine involves the reaction of a dihalogenated pyridazine precursor, most notably 3,6-dichloropyridazine (B152260), with hydrazine hydrate. jofamericanscience.orgnih.gov This reaction is a classic example of nucleophilic aromatic substitution where hydrazine acts as the nucleophile.
The synthesis typically proceeds by treating 3,6-dichloropyridazine with hydrazine hydrate in a suitable solvent, such as ethanol. jofamericanscience.orgnih.gov The reaction can be carried out under reflux conditions. jofamericanscience.orgnih.gov The greater reactivity of one chlorine atom over the other, or the use of specific reaction conditions, allows for the selective monosubstitution to yield 3-chloro-6-hydrazinylpyridazine. The reaction of 3,6-dichloropyridazine with various nucleophiles, including hydrazine, has been a subject of study to understand the selectivity and reactivity of the pyridazine ring. jofamericanscience.org
The precursor, 3,6-dichloropyridazine, can be synthesized from maleic anhydride (B1165640) and hydrazine hydrate, followed by chlorination. google.comgoogle.com One method involves the reaction of pyridazine-3,6-diol with phosphorus oxychloride. chemicalbook.com
Table 1: Synthesis of 3-Chloro-6-hydrazinylpyridazine from 3,6-Dichloropyridazine
| Precursor | Reagent | Solvent | Reaction Conditions | Product | Yield |
| 3,6-Dichloropyridazine | Hydrazine Hydrate | Ethanol | Reflux | 3-Chloro-6-hydrazinylpyridazine | Not specified in provided abstracts |
This table is illustrative and based on general procedures described in the literature. Specific yields can vary based on reaction scale and optimization.
Advanced Synthetic Approaches and Optimization
In recent years, the drive towards more efficient and environmentally friendly chemical processes has led to the development of advanced synthetic methodologies. These approaches aim to reduce reaction times, increase yields, and minimize waste.
Microwave-Assisted Synthesis Protocols for Enhanced Efficiency
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govacs.orgtubitak.gov.trnih.govtubitak.gov.trbeilstein-journals.org This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating methods. nih.govacs.orgtubitak.gov.trnih.govtubitak.gov.tr
The synthesis of various heterocyclic compounds, including pyridazine derivatives, has been successfully achieved using microwave assistance. nih.govacs.orgtubitak.gov.trnih.govtubitak.gov.tr For instance, the reaction of 2,3-dichloropyridine (B146566) with hydrazine hydrate to form 3-chloro-2-hydrazinylpyridine has been optimized under microwave irradiation, demonstrating the potential for high yields in shorter time frames. google.com Similarly, the synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives, which can involve hydrazinylpyridine intermediates, has benefited from microwave-assisted protocols. tubitak.gov.trtubitak.gov.trresearchgate.net These examples highlight the applicability of microwave technology to enhance the efficiency of reactions involving hydrazinolysis of chloropyridazines. The advantages of this method include excellent yields, pure products, and significantly shorter reaction times. acs.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement |
| Synthesis of Pyridine Derivatives | 24 h | 50 min | Significant increase and reduction in side products beilstein-journals.org |
| Synthesis of Urea Derivatives | Not specified | 1-2 min | High yields tubitak.gov.tr |
| Synthesis of Pyrimidine Analogues | 20 h | 10-15 min | Excellent yields (94-97%) researchgate.net |
This table illustrates the general advantages of microwave-assisted synthesis as reported in the literature for related heterocyclic compounds.
Green Chemistry Principles in Synthetic Design and Optimization
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to design more sustainable processes. nih.govacs.orgresearchgate.netrsc.org These principles focus on aspects such as the use of renewable feedstocks, atom economy, catalysis, and the use of safer solvents and reaction conditions.
Mechanistic Insights into 3-Chloro-6-hydrazinylpyridazine Formation
The formation of 3-chloro-6-hydrazinylpyridazine from 3,6-dichloropyridazine and hydrazine hydrate proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The key steps of this mechanism are as follows:
Nucleophilic Attack: The hydrazine molecule, with its lone pair of electrons on the nitrogen atom, acts as a nucleophile and attacks one of the carbon atoms bonded to a chlorine atom on the pyridazine ring. This attack is directed to the electron-deficient C-3 or C-6 position.
Formation of a Meisenheimer Complex: The addition of the nucleophile to the aromatic ring disrupts the aromaticity and forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex or σ-complex. The negative charge is delocalized over the pyridazine ring, including the nitrogen atoms.
Departure of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion (Cl⁻), which is a good leaving group. This step results in the formation of the substituted product, 3-chloro-6-hydrazinylpyridazine.
The selectivity of the reaction, leading to the desired monosubstituted product, can be influenced by factors such as the reaction temperature, the stoichiometry of the reactants, and the solvent used. In some cases, further substitution to form 3,6-dihydrazinylpyridazine can occur if the reaction conditions are not carefully controlled.
Chemical Reactivity and Derivatization Strategies of 3 Chloro 6 Hydrazinylpyridazine
Reactions of the Hydrazine (B178648) Moiety
The hydrazine group in 3-chloro-6-hydrazinylpyridazine is a potent nucleophile, readily participating in reactions with electrophilic species. This reactivity is central to many of its synthetic applications, particularly in the formation of new heterocyclic rings.
Condensation Reactions with Carbonyl Compounds (e.g., Chalcones, Ketones, Aldehydes)
The reaction of the hydrazine moiety with various carbonyl compounds provides a straightforward route to a diverse range of derivatives. These condensation reactions typically proceed by nucleophilic attack of the terminal nitrogen of the hydrazine group on the electrophilic carbonyl carbon, followed by dehydration to form a hydrazone.
With ketones such as acetone, 3-chloro-6-hydrazinylpyridazine reacts to form the corresponding hydrazone, 3-chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine acs.org. Similarly, reaction with aldehydes like malondialdehyde bis-(diethylacetal) in the presence of an acid catalyst leads to the formation of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine, where the initial condensation is followed by an intramolecular cyclization researchgate.net.
Chalcones, which are α,β-unsaturated ketones, react with 3-chloro-6-hydrazinylpyridazine to yield 1,3,5-trisubstituted pyrazolines rsc.org. This reaction is a classic example of a Michael addition followed by an intramolecular condensation, leading to the formation of a five-membered heterocyclic ring.
| Carbonyl Compound | Product | Reference |
| Acetone | 3-chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine | acs.org |
| Malondialdehyde bis-(diethylacetal) | 3-chloro-6-(1H-pyrazol-1-yl)pyridazine | researchgate.net |
| Chalcones | 1,3,5-trisubstituted pyrazolines | rsc.org |
Cyclization Reactions to Form Fused Heterocycles
The hydrazine moiety is a key functional group for the construction of fused heterocyclic systems. By reacting with bifunctional electrophiles, the hydrazine group can facilitate the formation of new rings fused to the pyridazine (B1198779) core. A prominent example is the synthesis of rsc.orgnih.govnih.govtriazolo[4,3-b]pyridazine derivatives. The reaction begins with the condensation of 3-chloro-6-hydrazinylpyridazine with aromatic aldehydes to form 3-(2-arylidenehydrazinyl)-6-chloropyridazine intermediates. These intermediates can then undergo oxidative cyclization, for instance with ferric chloride, to yield 6-chloro-3-aryl- rsc.orgnih.govnih.govtriazolo[4,3-b]pyridazines nih.gov.
Another important cyclization pathway involves the reaction of 3-chloro-6-hydrazinylpyridazine with β-dicarbonyl compounds. For example, its reaction with acetylacetone (B45752) in the presence of acetic acid leads to the formation of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine acs.org. This transformation proceeds through an initial condensation to form a hydrazone, which then undergoes intramolecular cyclization and dehydration to afford the stable pyrazole (B372694) ring.
| Reagent | Fused Heterocycle | Reference |
| Aromatic Aldehydes / FeCl3 | 6-chloro-3-aryl- rsc.orgnih.govnih.govtriazolo[4,3-b]pyridazines | nih.gov |
| Acetylacetone | 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine | acs.org |
Oxidation and Reduction Transformations of the Hydrazine Group
The oxidation and reduction of the hydrazine group in aryl hydrazines are well-established transformations, though specific studies on 3-chloro-6-hydrazinylpyridazine are not extensively documented. Generally, the oxidation of aryl hydrazines can lead to the formation of diazenes or, under stronger conditions, can result in cleavage of the N-N bond acs.orgodu.eduorganic-chemistry.org. Common oxidizing agents used for such transformations include Bobbitt's salt (4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate) acs.orgodu.eduorganic-chemistry.org.
Conversely, the reduction of the hydrazine moiety to an amine is a synthetically useful transformation. This can be achieved using various reducing agents, such as titanium(III) trichloride (B1173362) or low-valent titanium reagents prepared from titanium(IV) chloride and magnesium powder rsc.orgsemanticscholar.orgrsc.orgresearchgate.net. These methods are generally effective for the reductive cleavage of the N-N bond in hydrazines to afford the corresponding amines rsc.orgsemanticscholar.orgrsc.orgresearchgate.net. The application of these general methods to 3-chloro-6-hydrazinylpyridazine would be expected to yield 6-amino-3-chloropyridazine.
Reactions Involving the Pyridazine Ring Chlorine Atom
The chlorine atom at the 3-position of the pyridazine ring is susceptible to nucleophilic attack, a characteristic feature of chloro-substituted electron-deficient heterocycles. This reactivity allows for the introduction of a wide variety of functional groups at this position.
Nucleophilic Substitution Reactions for Diverse Functionalization
The electron-withdrawing nature of the pyridazine ring facilitates the displacement of the chlorine atom by a range of nucleophiles. This nucleophilic aromatic substitution (SNAr) is a cornerstone of the derivatization of 3-chloro-6-hydrazinylpyridazine and its derivatives. For instance, in the synthesis of more complex triazolo[4,3-b]pyridazine systems, the chlorine atom can be displaced by hydrazine, which can then be used to construct further heterocyclic rings nih.gov. Amines are also effective nucleophiles for this transformation, leading to the corresponding 3-amino-6-hydrazinylpyridazine derivatives nih.gov. The reactivity of the chloro group allows for the sequential introduction of different substituents, providing a powerful tool for creating diverse molecular libraries.
Formation of Complex Heterocyclic Systems
The dual reactivity of 3-chloro-6-hydrazinylpyridazine makes it an excellent precursor for the synthesis of complex, multi-ring heterocyclic systems. By strategically employing reactions at both the hydrazine moiety and the chloro-substituted carbon, intricate molecular architectures can be assembled.
The synthesis of 3,6-diaryl- rsc.orgnih.govnih.govtriazolo[4,3-b]pyridazines exemplifies this approach nih.gov. Here, the pyridazine core acts as a scaffold, with the hydrazine group enabling the formation of the fused triazole ring and the chloro group providing a site for the introduction of various aryl groups via nucleophilic substitution.
Furthermore, the diazotization of 1-(6-chloropyridazin-3-yl)hydrazine, which is readily prepared from 3,6-dichloropyridazine (B152260), leads to the formation of 6-chlorotetrazolo[1,5-b]pyridazine (B1605628) nih.gov. This fused tetrazole system can then undergo further nucleophilic substitution at the chlorine position, demonstrating how the initial reactivity of the hydrazine group can be leveraged to create a new heterocyclic system with its own distinct reactivity. The synthesis of pyridazino[4,5-b]indoles represents another class of complex heterocycles that can be accessed from pyridazine precursors, highlighting the broad utility of this scaffold in medicinal chemistry researchgate.netnih.govnih.govresearchgate.net.
Synthesis of Pyrazoline and Pyrazole Derivatives
The synthesis of pyrazole and its dihydro counterpart, pyrazoline, represents a fundamental application of hydrazinyl-substituted heterocycles. The hydrazinyl group in 3-chloro-6-hydrazinylpyridazine provides the necessary N-N fragment for the construction of the five-membered pyrazole ring. This is typically achieved through condensation reactions with 1,3-dielectrophilic compounds.
A primary and well-established method for pyrazole synthesis is the Knorr cyclocondensation, which involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound. nih.govnih.gov In the context of 3-chloro-6-hydrazinylpyridazine, the terminal nitrogen of the hydrazinyl group acts as the initial nucleophile, attacking one of the carbonyl carbons, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
A specific example of this strategy is the synthesis of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine. This reaction is performed by treating 3-chloro-6-hydrazinylpyridazine with malondialdehyde bis-(diethylacetal) in ethanol, catalyzed by a few drops of acetic acid. The mixture is refluxed for approximately two hours to afford the desired pyrazolylpyridazine derivative. nih.gov
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product |
| 3-Chloro-6-hydrazinylpyridazine | Malondialdehyde bis-(diethylacetal) | Acetic acid | Ethanol | Reflux, 2h | 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine nih.gov |
Similarly, pyrazoline derivatives can be synthesized from α,β-unsaturated ketones, commonly known as chalcones. The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration. cumhuriyet.edu.trdergipark.org.tr This method allows for the introduction of a wide variety of substituents onto the pyrazoline ring, depending on the structure of the starting chalcone.
Synthesis of Triazolopyridazines and Other Fused Nitrogen Heterocycles
The hydrazinyl group is a key functional group for the construction of fused triazole rings onto the pyridazine core, leading to the formation of nih.govcumhuriyet.edu.trdergipark.org.trtriazolo[4,3-b]pyridazines. This class of compounds is synthesized by reacting 3-chloro-6-hydrazinylpyridazine with reagents that can provide a single carbon atom to complete the triazole ring.
Common reagents for this transformation include triethyl orthoformate, triethyl orthoacetate, or diethyl ethoxymethylenemalonate. arkat-usa.org For instance, the cyclization of 3-chloro-6-hydrazinylpyridazine with triethyl orthoacetate leads to the formation of 6-chloro-3-methyl- nih.govcumhuriyet.edu.trdergipark.org.trtriazolo[4,3-b]pyridazine. arkat-usa.org When diethyl ethoxymethylenemalonate is used, the reaction yields 6-chloro- nih.govcumhuriyet.edu.trdergipark.org.trtriazolo[4,3-b]pyridazine. arkat-usa.org These reactions typically involve heating the reactants, often under reflux conditions, to drive the cyclization and elimination of small molecules like ethanol.
| Reagent | Product |
| Triethyl orthoacetate | 6-chloro-3-methyl- nih.govcumhuriyet.edu.trdergipark.org.trtriazolo[4,3-b]pyridazine arkat-usa.org |
| Diethyl ethoxymethylenemalonate | 6-chloro- nih.govcumhuriyet.edu.trdergipark.org.trtriazolo[4,3-b]pyridazine arkat-usa.org |
Beyond the triazole fusion, the pyridazine core can be annulated with other nitrogen-containing heterocycles. For example, pyridazinotriazine derivatives can be synthesized from 3-hydrazinylpyridazine (B1252368) precursors. The reaction of 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine with acetic anhydride (B1165640) results in the formation of a methyl-substituted pyridazino[4,3-e] nih.govcumhuriyet.edu.trdergipark.org.trtriazine derivative. nih.gov This demonstrates the utility of the hydrazinyl group in building more complex, fused heterocyclic systems.
Formation of Imidazo[1,2-b]pyridazine (B131497) Analogs
The imidazo[1,2-b]pyridazine skeleton is another important fused heterocyclic system. Its synthesis generally involves the reaction of a 3-aminopyridazine (B1208633) derivative with an α-halocarbonyl compound, such as chloroacetaldehyde (B151913) or a derivative thereof. dergipark.org.tr While 3-chloro-6-hydrazinylpyridazine does not possess the required 3-amino group for this direct cyclization, it can be considered a precursor. The hydrazinyl group can potentially be converted to an amino group through reductive methods, although this is not a direct derivatization.
The general synthetic pathway to the imidazo[1,2-b]pyridazine core involves the nucleophilic attack of the exocyclic nitrogen of the 3-aminopyridazine on the α-carbon of the halo-aldehyde, followed by intramolecular cyclization of the pyridazine ring nitrogen onto the carbonyl carbon and subsequent dehydration to form the aromatic fused-ring system. dergipark.org.trresearchgate.net This reaction is a powerful method for constructing this privileged scaffold.
| Pyridazine Precursor | Reagent | Key Transformation | Product |
| 3-Amino-6-chloropyridazine | Chloroacetaldehyde dimethyl acetal | Intermolecular N-alkylation followed by intramolecular cyclization | 6-Chloroimidazo[1,2-b]pyridazine dergipark.org.tr |
Novel Multicyclic Ring System Construction
The reactivity of 3-chloro-6-hydrazinylpyridazine and its derivatives enables the construction of novel and complex multicyclic ring systems, including spiro compounds. Spiro[cycloalkane] derivatives of triazolo- and tetrazolo-pyridazines have been synthesized from pyridazinone intermediates, which can be prepared from hydrazine precursors. researchgate.net This strategy involves creating a spirocyclic center at a position on the pyridazine ring, followed by the annulation of another heterocyclic ring, such as a triazole or tetrazole. researchgate.net
Furthermore, the synthesis of other fused systems has been reported. For example, starting from 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine-3(2H)-thione, which can be prepared from a hydrazinylpyridazine, reaction with chloroacetic acid in the presence of an aldehyde leads to the formation of a pyridazino[3,4-b] cumhuriyet.edu.trdergipark.org.trthiazin-6(7H)-one derivative. nih.gov This demonstrates a pathway to fuse a six-membered, sulfur-containing ring to the pyridazine core.
These examples highlight the strategic use of the functional groups on the pyridazine ring to build intricate, three-dimensional, and fused molecular architectures.
| Precursor | Reagents | Fused Ring System |
| 4-(2-(4-Chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine | Acetic anhydride | Pyridazino[4,3-e] nih.govcumhuriyet.edu.trdergipark.org.trtriazine nih.gov |
| 4-(2-(4-Chlorophenyl)hydrazinyl)-6-phenylpyridazine-3(2H)-thione | Chloroacetic acid, p-chlorobenzaldehyde | Pyridazino[3,4-b] cumhuriyet.edu.trdergipark.org.trthiazine nih.gov |
Computational Chemistry and Theoretical Studies on 3 Chloro 6 Hydrazinylpyridazine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netnanobioletters.com For 5-Chloro-3-hydrazinylpyridazine, DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), are utilized to determine the optimized molecular geometry, vibrational frequencies, and various electronic properties. ijesit.comcolab.ws These calculations provide a detailed picture of the molecule's electron distribution, which is fundamental to its chemical behavior.
Key parameters derived from DFT studies include the molecular electrostatic potential (MEP), atomic charges, and dipole moment. The MEP map is particularly useful as it visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. This information is crucial for predicting how the molecule will interact with other reagents or biological macromolecules. For instance, the nitrogen atoms of the pyridazine (B1198779) ring and the hydrazinyl group are typically regions of negative potential, suggesting they are likely sites for electrophilic attack or hydrogen bonding. colab.ws
Note: The values in this table are illustrative and depend on the specific computational method and basis set used.
Prediction of Reactivity via Frontier Molecular Orbital Theory (HOMO-LUMO Analysis)
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilicity. youtube.comyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower stability. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich hydrazinyl group and the pyridazine ring nitrogens, while the LUMO is likely distributed over the electron-deficient aromatic ring. This distribution helps in understanding charge transfer interactions within the molecule and with other species. mdpi.com From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω) can be calculated to quantify the molecule's reactivity. irjweb.com
Table 2: Frontier Orbitals and Global Reactivity Descriptors
| Parameter | Formula | Predicted Value Range | Interpretation |
|---|---|---|---|
| EHOMO | - | -6.0 to -7.0 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |
| ELUMO | - | -1.5 to -2.5 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |
| Energy Gap (ΔE) | ELUMO - EHOMO | ~4.0-5.0 eV | A smaller gap indicates higher reactivity and polarizability. nih.gov |
| Hardness (η) | (ELUMO - EHOMO) / 2 | ~2.0-2.5 eV | Measures resistance to change in electron distribution. |
Note: The values are typical ranges for similar heterocyclic compounds and are highly dependent on the computational level.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide valuable insights into the conformational flexibility of this compound and the influence of its environment, such as the presence of a solvent. By simulating the molecule's behavior over nanoseconds, researchers can identify stable conformations, analyze the dynamics of rotatable bonds (like the C-N bond of the hydrazinyl group), and understand how interactions with solvent molecules (e.g., water) affect its structure and stability. nih.gov This information is critical for understanding how the molecule might adopt a specific shape to fit into a biological target's binding site.
In Silico Assessment of Physicochemical and Pharmacokinetic Properties
In the early stages of drug discovery, in silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. rjptonline.orgnih.gov These predictions help to identify potential liabilities that could lead to failure in later developmental stages. For this compound, various computational models can estimate key physicochemical and pharmacokinetic parameters. Properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors are evaluated against criteria like Lipinski's Rule of Five to assess "drug-likeness" and predict oral bioavailability. mdpi.com Other important predictions include aqueous solubility, blood-brain barrier permeability, interaction with cytochrome P450 enzymes (key for metabolism), and potential toxicities like hepatotoxicity or mutagenicity. mdpi.comnih.gov
Table 3: Predicted Physicochemical and ADMET Properties
| Property | Predicted Value | Importance |
|---|---|---|
| Molecular Weight | ~143.57 g/mol | Conforms to Lipinski's rule (<500). nih.gov |
| logP (Lipophilicity) | 0.5 - 1.5 | Influences solubility, permeability, and binding. |
| Hydrogen Bond Donors | 2 (from -NHNH2) | Affects solubility and receptor binding. |
| Hydrogen Bond Acceptors | 3 (from N atoms) | Affects solubility and receptor binding. |
| Caco-2 Permeability | Moderate to High | Predicts intestinal absorption. |
| P-glycoprotein (P-gp) Substrate | Likely No | Predicts whether the compound is actively pumped out of cells. mdpi.com |
| CYP Isoform Inhibition | Possible | Predicts potential for drug-drug interactions. |
Note: These are generalized predictions based on the structure and may vary between different prediction software.
Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. ekb.egfgcu.edu For this compound or its derivatives, docking studies are performed to identify potential biological targets and elucidate the molecular basis of their activity. The process involves placing the ligand into the binding site of a target protein and using a scoring function to estimate the binding affinity, usually expressed in kcal/mol. nih.gov
These studies can reveal crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. nih.gov For example, the hydrazinyl group and pyridazine nitrogens of this compound are well-suited to act as hydrogen bond donors and acceptors, respectively, which could be critical for anchoring the molecule within a receptor's active site.
Table 4: Hypothetical Docking Results against a Kinase Target
| Parameter | Result | Significance |
|---|---|---|
| Binding Affinity (Score) | -7.0 to -9.0 kcal/mol | A lower score indicates a stronger predicted binding affinity. |
| Key Interacting Residues | e.g., MET, LEU, LYS, ASP | Amino acids in the binding pocket that form interactions. |
Note: This table is illustrative. Actual results depend on the specific protein target and docking software used.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal structure. scirp.orgnih.gov By mapping properties onto this unique molecular surface, one can analyze the nature and extent of different close contacts between molecules in the solid state. The analysis generates a three-dimensional d_norm surface, where red spots highlight contacts shorter than the van der Waals radii, indicating strong interactions like hydrogen bonds, while blue regions represent weaker or longer contacts. nih.gov
Additionally, two-dimensional fingerprint plots are derived from the Hirshfeld surface, providing a quantitative summary of the intermolecular contacts. nih.gov These plots resolve the contacts into specific atom-pair interactions (e.g., H···H, C···H, N···H, Cl···H) and give the percentage contribution of each to the total surface area. mdpi.com For this compound, this analysis would likely reveal the prominence of N–H···N hydrogen bonds involving the hydrazinyl group and pyridazine ring, as well as significant contributions from H···H, C···H, and Cl···H contacts, which collectively govern the crystal packing.
Table 5: Representative Contributions to the Hirshfeld Surface
| Contact Type | Percentage Contribution | Description |
|---|---|---|
| H···H | 35 - 45% | Typically the largest contributor, representing van der Waals forces. nih.gov |
| C···H / H···C | 15 - 25% | Represents C-H···π interactions and general van der Waals contacts. |
| N···H / H···N | 10 - 20% | Crucial for identifying and quantifying hydrogen bonding. mdpi.com |
| Cl···H / H···Cl | 8 - 15% | Highlights the role of the chlorine atom in crystal packing. nih.gov |
Note: Percentages are typical for similar organic molecules and would need to be confirmed by experimental crystal structure analysis.
Applications in Agricultural Chemistry Research
Development of Agrochemicals (Herbicides, Pesticides)
The investigation into 5-Chloro-3-hydrazinylpyridazine in the realm of agrochemical development is centered on its utility as a building block for more complex molecules with desired biological activities. The pyridazine (B1198779) structure is a recognized pharmacophore in a number of herbicides, including credazine, pyridafol, and pyridate. The presence of both a chloro and a hydrazinyl group on the pyridazine ring of this compound offers reactive sites for chemical modifications, allowing for the synthesis of a diverse range of derivatives.
The primary strategy in this area of research involves using this compound as a starting material to create new compounds which are then screened for their herbicidal and pesticidal properties. While specific data on the direct agrochemical activity of this compound is not extensively documented in publicly available research, its role as a key intermediate is implied in the broader study of pyridazine-based agrochemicals. The development of novel pesticides often involves the synthesis and evaluation of various hydrazine (B178648) derivatives.
| Derivative Class | Target Application | Key Research Findings |
| Pyridazinone Derivatives | Herbicides | Synthesis of novel pyridazinone derivatives has led to compounds exhibiting significant herbicidal activity. |
| Triazolopyridazines | Herbicides, Fungicides | The fusion of a triazole ring with the pyridazine structure has yielded compounds with both herbicidal and fungicidal properties. |
| Hydrazone Derivatives | Insecticides, Herbicides | Acyl hydrazone derivatives incorporating a pyridazine moiety have shown potential as both insecticidal and herbicidal agents. |
Plant Growth Regulation Studies
The study of this compound and its derivatives extends to their potential as plant growth regulators (PGRs). PGRs are substances that, in small amounts, can modify plant physiological processes. They can influence various aspects of plant development, including height, branching, and flowering time.
Research in this area is generally focused on synthesizing derivatives of this compound and assessing their impact on model plant species. The goal is to identify compounds that can produce desirable agronomic traits, such as reduced stem length to prevent lodging in cereal crops or enhanced flowering to increase yield in ornamental plants. While specific studies focusing solely on this compound are limited, the broader class of pyridazine derivatives has been investigated for such activities. The introduction of different functional groups onto the pyridazine ring can significantly alter the compound's biological effects, leading to either growth inhibition or promotion.
Influence on Germination and Seedling Development
The initial stages of a plant's life, germination and seedling development, are critical for crop establishment and eventual yield. Chemical compounds can have a profound impact on these processes. Investigations into the effects of this compound in this context would typically involve treating seeds with varying concentrations of the compound and observing the outcomes.
Key parameters measured in such studies include:
Germination Rate: The percentage of seeds that successfully germinate.
Mean Germination Time: The average time it takes for seeds to germinate.
Seedling Vigor: A measure of the health and growth potential of the seedlings, often assessed by root and shoot length, and seedling weight.
Applications in Materials Science and Industrial Chemistry
Synthesis of Specialty Polymers and Coatings
There is no specific data available in the scientific literature detailing the use of 5-Chloro-3-hydrazinylpyridazine as a monomer or precursor for the synthesis of specialty polymers or coatings.
From a theoretical standpoint, the bifunctional nature of this compound, possessing a reactive hydrazinyl group and a halogenated pyridazine (B1198779) core, suggests potential utility in polymer chemistry. The hydrazinyl group (-NHNH2) can participate in condensation reactions with dicarbonyl compounds (such as diketones or diacids) to form polyhydrazones or other nitrogen-containing polymers. These polymers could theoretically exhibit properties such as high thermal stability or metal-chelating capabilities. However, no such polymers derived specifically from this compound have been reported.
Use as a Reagent in Analytical Methods
No documented applications of this compound as a reagent in analytical methods have been found.
Hydrazine (B178648) derivatives are sometimes used as derivatizing agents in chromatography to enhance the detection of certain analytes, or as reagents in spectrophotometric analysis. The hydrazinyl moiety can react with aldehydes and ketones to form hydrazones, which are often colored or fluorescent, facilitating their detection. While it is plausible that this compound could function in this capacity, no specific methods or research studies have been published to validate this use.
Contributions to Chemical Manufacturing Processes
Information regarding the contributions of this compound to chemical manufacturing processes is not available in the public domain. It is not cited as a common intermediate or building block in the synthesis of agrochemicals, pharmaceuticals, or other industrial chemicals. While pyridazine derivatives are known to be important scaffolds in medicinal chemistry, the role of this specific isomer appears to be undocumented.
Future Directions and Emerging Research Avenues
Design of Novel Pyridazine-Containing Scaffolds for Enhanced Bioactivity
The quest for more potent and selective therapeutic agents has spurred the rational design of novel pyridazine-containing scaffolds. A key strategy in this endeavor is scaffold hopping , where the core pyridazine (B1198779) structure is systematically modified to explore new chemical space and identify derivatives with improved pharmacological profiles. This approach has been successfully employed to develop potent inhibitors for a variety of biological targets.
Another powerful technique is bioisosteric replacement , where specific atoms or functional groups on the pyridazine ring are substituted with other groups that have similar physical or chemical properties. mdpi.comresearchgate.net This can lead to significant improvements in a molecule's potency, selectivity, and pharmacokinetic properties. For instance, replacing a phenyl ring with a pyridazine ring has been shown to reduce lipophilicity, which can be advantageous for drug candidates. cambridgemedchemconsulting.com The strategic introduction of fluorine or trifluoromethyl groups as nonclassical isosteres is also being investigated to fine-tune the biological activity of pyridazine derivatives. mdpi.comresearchgate.net
Researchers are applying these design principles to create targeted inhibitors for various diseases. For example, novel imidazo[1,2-b]pyridazine (B131497) derivatives have been developed as potent second-generation Tropomyosin receptor kinase (TRK) inhibitors, demonstrating the potential to overcome drug resistance. nih.gov Similarly, imidazo[1,2-b]pyridazine macrocyclic derivatives are being explored as novel Anaplastic Lymphoma Kinase (ALK) inhibitors capable of combating multiple resistant mutants. semanticscholar.org These studies underscore the immense potential of designing new pyridazine scaffolds to address unmet medical needs.
Table 1: Strategies for Enhancing Bioactivity of Pyridazine Scaffolds
| Design Strategy | Description | Potential Advantages | Example Application Areas |
| Scaffold Hopping | Replacing the central core of a known active compound with a pyridazine scaffold to explore new chemical space. | Discovery of novel intellectual property, improved potency and selectivity, overcoming resistance. | TRK inhibitors, ALK inhibitors, Herbicides. nih.govsemanticscholar.orgacs.org |
| Bioisosteric Replacement | Substituting atoms or groups on the pyridazine ring with other moieties that possess similar properties. mdpi.comresearchgate.net | Enhanced pharmacokinetic profile, reduced toxicity, improved target binding. cambridgemedchemconsulting.com | Quorum sensing inhibitors, various CNS agents. nih.govrsc.org |
| Fused Heterocycles | Annulating other heterocyclic rings onto the pyridazine core to create more complex and rigid structures. | Increased target specificity, novel mechanisms of action, diverse pharmacological activities. nih.gov | Anticancer agents, anti-inflammatory drugs, CNS disorders. scirp.org |
Advanced Synthetic Methodologies
To accelerate the discovery and development of novel pyridazine derivatives, researchers are turning to advanced synthetic methodologies that offer greater efficiency, control, and sustainability compared to traditional batch chemistry.
Flow chemistry , or continuous flow synthesis, is emerging as a powerful tool for the preparation of heterocyclic compounds. nih.gov By conducting reactions in a continuously flowing stream through a reactor, flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved purity, and enhanced safety, particularly for reactions that are highly exothermic or involve hazardous reagents. nih.gov While the application of flow chemistry to pyridazine synthesis is still in its early stages, its successful implementation for the synthesis of related nitrogen heterocycles like pyridines and pyrazoles suggests significant potential. acs.orgmdpi.com
Photochemistry and electrochemistry represent other promising avenues for the synthesis of pyridazine derivatives. Photochemical reactions, which use light to initiate chemical transformations, can enable unique bond formations that are not accessible through traditional thermal methods. For example, the photochemical ring opening of pyridazine N-oxides has been developed as a method for the direct synthesis of 1H-pyrazoles. figshare.com Similarly, the photolysis of azidopyrazolopyridazine derivatives can lead to the formation of various substituted pyridazines. Electrosynthesis, which uses electricity to drive chemical reactions, offers a green and efficient alternative to conventional synthesis. The electrochemical oxidation of pyridazine has been shown to produce poly(pyridazine) films with electrical conductivity, highlighting the potential of this method for creating novel pyridazine-based materials. rsc.org
Multi-Targeted Ligand Design and Polypharmacology Approaches
Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways and targets. The traditional "one molecule, one target" approach to drug design is often insufficient to address this complexity. youtube.com As a result, there is a growing interest in the development of multi-target-directed ligands (MTDLs) , single molecules designed to interact with multiple targets simultaneously. nih.govnih.gov
The pyridazine scaffold is well-suited for the design of MTDLs due to its versatile chemical nature, which allows for the incorporation of different pharmacophoric features. By strategically functionalizing the pyridazine ring, it is possible to create hybrid molecules that combine the activities of different bioactive compounds. For example, researchers have designed and synthesized new pyrazole-pyridazine hybrids as selective COX-2 inhibitors with anti-inflammatory potential. rsc.org
In the context of Alzheimer's disease, a multifaceted neurodegenerative disorder, MTDLs based on the pyridazine scaffold are being investigated. nih.gov A comprehensive computational study has explored a series of pyridazin-3(2H)-one derivatives as potential multi-target ligands aiming to simultaneously inhibit acetylcholinesterase (AChE) and amyloid-beta (Aβ) aggregation. nih.gov This polypharmacology approach holds great promise for the development of more effective therapies for complex diseases.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. These powerful computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the design and optimization of new compounds. nih.govnih.gov
In the context of pyridazine derivatives, AI and ML can be applied in several ways:
Predictive Modeling: Machine learning models can be trained on existing data to predict the biological activity, toxicity, and physicochemical properties of novel pyridazine compounds. nih.govplos.org This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources.
Virtual Screening: AI-powered virtual screening can rapidly screen large libraries of virtual pyridazine derivatives against a specific biological target to identify potential hits. nih.gov
De Novo Design: Generative AI models can design entirely new pyridazine-based molecules with desired properties, expanding the accessible chemical space for drug discovery.
In Silico Optimization: Computational methods, such as molecular docking and molecular dynamics simulations, can be used to understand how pyridazine derivatives bind to their targets and to guide their optimization for improved potency and selectivity. nih.govmdpi.com
Recent studies have already demonstrated the utility of these approaches. For instance, in silico design and molecular docking have been used to identify novel pyridazine derivatives as balanced multifunctional agents for Alzheimer's disease and as potential inhibitors of EGFR and CDK-2 for cancer therapy. nih.govmdpi.com As AI and ML technologies continue to advance, they will undoubtedly play an increasingly important role in the discovery of next-generation pyridazine-based compounds.
Table 2: Applications of AI and Machine Learning in Pyridazine Research
| Application | Description | Impact |
| Bioactivity Prediction | Using ML models to forecast the biological effects of new pyridazine compounds. github.comresearchgate.net | Accelerates hit identification and lead optimization by prioritizing promising molecules. |
| ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity of pyridazine derivatives. | Reduces late-stage attrition of drug candidates by identifying potential liabilities early on. |
| De Novo Design | Generating novel pyridazine structures with desired properties using generative AI models. | Expands the chemical space and facilitates the discovery of innovative scaffolds. |
| Molecular Docking | Simulating the binding of pyridazine ligands to their protein targets to predict binding affinity and mode. nih.gov | Provides insights into structure-activity relationships and guides rational drug design. |
Expanding Applications in Diverse Scientific Disciplines
While the pyridazine scaffold is well-established in medicinal chemistry, its unique properties are leading to its exploration in a growing number of other scientific fields.
In agrochemicals , pyridazine derivatives have been successfully developed as herbicides, fungicides, and insecticides. researchgate.netconsensus.appresearchgate.netwikipedia.org For example, norflurazon (B1679920) is a commercial pyridazine herbicide that targets the phytoene (B131915) desaturase (PDS) enzyme. acs.org Researchers are actively using strategies like scaffold hopping to design new pyridazine-based herbicides with improved efficacy. acs.org
In materials science , the electron-deficient nature of the pyridazine ring makes it an attractive building block for the development of novel organic electronic materials. Compounds incorporating a pyridazine acceptor core have been designed and synthesized to exhibit thermally activated delayed fluorescence (TADF), a property that is highly desirable for use in organic light-emitting diodes (OLEDs). nih.gov Furthermore, the electrochemical synthesis of poly(pyridazine) suggests potential applications in conductive polymers and other electronic devices. rsc.org
The versatility of the pyridazine core ensures that its applications will continue to expand into new and exciting areas of research, from the development of advanced materials to the creation of novel crop protection agents.
Q & A
Q. What are the common synthetic routes for 5-Chloro-3-hydrazinylpyridazine and its derivatives?
The synthesis typically involves nucleophilic substitution reactions starting from chlorinated pyridazine precursors. For example, hydrazine can replace chlorine at the 3-position under reflux in ethanol, followed by purification via column chromatography . Derivatives are often synthesized by reacting the hydrazinyl group with electrophiles like isothiocyanates or alkyl halides, as demonstrated in triazole derivative synthesis . Alternative routes include coupling reactions with substituted benzaldehydes to form hydrazones, which are cyclized under acidic conditions .
Q. What characterization techniques are critical for confirming the structure of this compound?
Key techniques include:
- NMR spectroscopy (¹H and ¹³C) to verify substitution patterns and hydrazinyl proton signals (~δ 4-6 ppm).
- Mass spectrometry (HRMS) to confirm molecular ion peaks and isotopic patterns due to chlorine.
- FT-IR to identify N-H stretching (~3200–3400 cm⁻¹) and C-Cl vibrations (~600–800 cm⁻¹).
- Elemental analysis to validate purity and stoichiometry .
Q. How should researchers handle safety and waste disposal for this compound?
Due to potential toxicity, use fume hoods, nitrile gloves, and lab coats. Waste should be segregated into halogenated organic containers and processed via incineration or licensed hazardous waste services. Neutralization with dilute acetic acid may be required for acidic byproducts .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing this compound be addressed?
Regioselectivity in substitution reactions (e.g., at pyridazine vs. hydrazine sites) depends on reaction conditions. For example:
- Microwave-assisted synthesis enhances reaction rates and selectivity for C-5 substitution over N-functionalization .
- Catalysts like Pd(0) can direct cross-coupling reactions to specific positions.
- Solvent polarity (e.g., DMF vs. THF) and temperature gradients can favor one pathway .
Q. What strategies resolve contradictions in reported biological activity data for derivatives?
Discrepancies in antimicrobial or cytotoxic activity may arise from:
- Impurity profiles : Use HPLC or LC-MS to confirm compound purity.
- Assay conditions : Standardize protocols (e.g., broth microdilution vs. disk diffusion) and cell lines.
- Structural analogs : Compare substituent effects (e.g., electron-withdrawing groups at C-5 enhance activity in triazoles) .
Q. How can computational methods aid in designing this compound-based inhibitors?
Q. What are the challenges in scaling up hydrazinylpyridazine synthesis for preclinical studies?
Key issues include:
- Exothermic reactions : Use controlled addition of reagents and cooling systems.
- Purification : Switch from column chromatography to recrystallization or fractional distillation.
- Byproduct formation : Optimize stoichiometry and reaction time via DOE (Design of Experiments) .
Q. How do steric and electronic effects influence the reactivity of the hydrazinyl group?
- Steric hindrance : Bulky substituents on hydrazine reduce nucleophilicity, favoring intramolecular cyclization over intermolecular reactions.
- Electronic effects : Electron-donating groups (e.g., methyl) enhance hydrazine’s nucleophilic attack, while electron-withdrawing groups (e.g., nitro) stabilize intermediates for cyclocondensation .
Q. What analytical approaches validate degradation products under physiological conditions?
Q. How can cross-disciplinary approaches enhance applications of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
